molecular formula C15H19N3O5 B594495 3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate CAS No. 1263287-82-6

3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate

Cat. No. B594495
M. Wt: 321.333
InChI Key: YKGPELUIUSFTPQ-WLHGVMLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydrazinyl compounds are often used in the synthesis of various pharmaceuticals due to their reactivity and versatility . They can be part of larger molecules with potential biological activities, such as anticonvulsant activity .


Synthesis Analysis

The synthesis of hydrazinyl compounds often involves the reaction of a hydrazine with a suitable electrophile . The exact method would depend on the other functional groups present in the molecule .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including FT-IR, 1H-NMR, and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule .


Chemical Reactions Analysis

Hydrazinyl compounds can undergo a variety of chemical reactions due to the reactivity of the hydrazine group . These reactions can be used to modify the compound or to synthesize new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, can be determined through experimental methods. These properties are influenced by the compound’s molecular structure .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. Proper handling and disposal procedures should be followed when working with potentially hazardous compounds .

Future Directions

The development of new hydrazinyl compounds with potential pharmaceutical applications is an active area of research . Future work could involve the synthesis and testing of new compounds, as well as the investigation of their mechanisms of action .

properties

IUPAC Name

(E)-but-2-enedioic acid;2-(5-methoxy-1H-indol-3-yl)ethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.C4H4O4/c1-15-9-2-3-11-10(6-9)8(7-13-11)4-5-14-12;5-3(6)1-2-4(7)8/h2-3,6-7,13-14H,4-5,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGPELUIUSFTPQ-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNN.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)NC=C2CCNN.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677518
Record name (2E)-But-2-enedioic acid--3-(2-hydrazinylethyl)-5-methoxy-1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-hydrazinylethyl)-5-methoxy-1H-indole fumarate

CAS RN

1263287-82-6
Record name (2E)-But-2-enedioic acid--3-(2-hydrazinylethyl)-5-methoxy-1H-indole (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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